molecular formula C8H10O3 B8796205 (3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

Cat. No. B8796205
M. Wt: 154.16 g/mol
InChI Key: UWXUDHGKUWPPGB-UHFFFAOYSA-N
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Patent
US08629275B2

Procedure details

(3aS,4S,6aR)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (1-1) (3 g, 19.2 mmol, 1 equiv) was dissolved in DCM (96 mL) and PS-IBX (32 g, 1.2 mmol/g loading, 2 equiv) was added. The mixture was rotated for 3 days at ambient temperature. Upon disappearance of starting material, the resin was filtered off washing with DCM (3×50 mL). The filtrate was concentrated to afford 3aR,6aR)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one (5-1) as a tan solid. 1H NMR (500 MHz, CDCl3): δ 7.61 (dd, J=5.5, 2.5 Hz, 1H); 6.21 (d, J=6.0 Hz, 1H); 5.27 (dd, J=5.5, 2.5 Hz, 1H); 4.46 (d, J=5.5 Hz, 1H); 1.41 (d, J=3.0 Hz, 6H).
Name
Quantity
96 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[O:6][C@@H:5]2[CH:7]=[CH:8][C@H:9]([OH:10])[C@@H:4]2[O:3]1>C(Cl)Cl>[CH3:1][C:2]1([CH3:11])[O:6][CH:5]2[CH:7]=[CH:8][C:9](=[O:10])[CH:4]2[O:3]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1(O[C@@H]2[C@H](O1)C=C[C@@H]2O)C
Name
Quantity
96 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
PS-IBX (32 g, 1.2 mmol/g loading, 2 equiv) was added
FILTRATION
Type
FILTRATION
Details
Upon disappearance of starting material, the resin was filtered off
WASH
Type
WASH
Details
washing with DCM (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1(OC2C(O1)C=CC2=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08629275B2

Procedure details

(3aS,4S,6aR)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (1-1) (3 g, 19.2 mmol, 1 equiv) was dissolved in DCM (96 mL) and PS-IBX (32 g, 1.2 mmol/g loading, 2 equiv) was added. The mixture was rotated for 3 days at ambient temperature. Upon disappearance of starting material, the resin was filtered off washing with DCM (3×50 mL). The filtrate was concentrated to afford 3aR,6aR)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one (5-1) as a tan solid. 1H NMR (500 MHz, CDCl3): δ 7.61 (dd, J=5.5, 2.5 Hz, 1H); 6.21 (d, J=6.0 Hz, 1H); 5.27 (dd, J=5.5, 2.5 Hz, 1H); 4.46 (d, J=5.5 Hz, 1H); 1.41 (d, J=3.0 Hz, 6H).
Name
Quantity
96 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[O:6][C@@H:5]2[CH:7]=[CH:8][C@H:9]([OH:10])[C@@H:4]2[O:3]1>C(Cl)Cl>[CH3:1][C:2]1([CH3:11])[O:6][CH:5]2[CH:7]=[CH:8][C:9](=[O:10])[CH:4]2[O:3]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1(O[C@@H]2[C@H](O1)C=C[C@@H]2O)C
Name
Quantity
96 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
PS-IBX (32 g, 1.2 mmol/g loading, 2 equiv) was added
FILTRATION
Type
FILTRATION
Details
Upon disappearance of starting material, the resin was filtered off
WASH
Type
WASH
Details
washing with DCM (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1(OC2C(O1)C=CC2=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08629275B2

Procedure details

(3aS,4S,6aR)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (1-1) (3 g, 19.2 mmol, 1 equiv) was dissolved in DCM (96 mL) and PS-IBX (32 g, 1.2 mmol/g loading, 2 equiv) was added. The mixture was rotated for 3 days at ambient temperature. Upon disappearance of starting material, the resin was filtered off washing with DCM (3×50 mL). The filtrate was concentrated to afford 3aR,6aR)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one (5-1) as a tan solid. 1H NMR (500 MHz, CDCl3): δ 7.61 (dd, J=5.5, 2.5 Hz, 1H); 6.21 (d, J=6.0 Hz, 1H); 5.27 (dd, J=5.5, 2.5 Hz, 1H); 4.46 (d, J=5.5 Hz, 1H); 1.41 (d, J=3.0 Hz, 6H).
Name
Quantity
96 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[O:6][C@@H:5]2[CH:7]=[CH:8][C@H:9]([OH:10])[C@@H:4]2[O:3]1>C(Cl)Cl>[CH3:1][C:2]1([CH3:11])[O:6][CH:5]2[CH:7]=[CH:8][C:9](=[O:10])[CH:4]2[O:3]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1(O[C@@H]2[C@H](O1)C=C[C@@H]2O)C
Name
Quantity
96 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
PS-IBX (32 g, 1.2 mmol/g loading, 2 equiv) was added
FILTRATION
Type
FILTRATION
Details
Upon disappearance of starting material, the resin was filtered off
WASH
Type
WASH
Details
washing with DCM (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1(OC2C(O1)C=CC2=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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